molecular formula C15H11BrClN5OS B3552467 N-(4-bromophenyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B3552467
M. Wt: 424.7 g/mol
InChI Key: IHRJSFVZHOLTFH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide: is a complex organic compound that features a bromophenyl group, a chlorophenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 2-chlorophenylhydrazine with sodium azide under acidic conditions to form 1-(2-chlorophenyl)-1H-tetrazole.

    Thioesterification: The tetrazole compound is then reacted with a thioester, such as ethyl thioacetate, under basic conditions to introduce the sulfanyl group.

    Amidation: Finally, the intermediate is reacted with 4-bromoaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the tetrazole ring, which is known for its bioisosteric properties, makes it a candidate for drug design and development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The tetrazole ring is often found in drugs that target enzymes and receptors, suggesting possible applications in treating diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure could contribute to the design of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide would depend on its specific application. Generally, the tetrazole ring can interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The bromophenyl and chlorophenyl groups may enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-{[1-(2-bromophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
  • N-(4-fluorophenyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
  • N-(4-methylphenyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Uniqueness

N-(4-bromophenyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is unique due to the specific combination of bromophenyl and chlorophenyl groups, which may confer distinct chemical and biological properties. The presence of both halogen atoms can influence the compound’s reactivity and binding interactions, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClN5OS/c16-10-5-7-11(8-6-10)18-14(23)9-24-15-19-20-21-22(15)13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRJSFVZHOLTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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